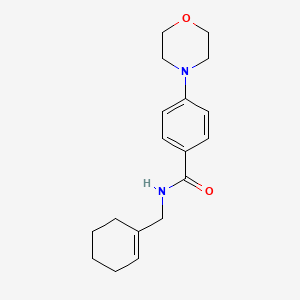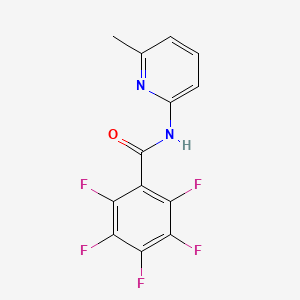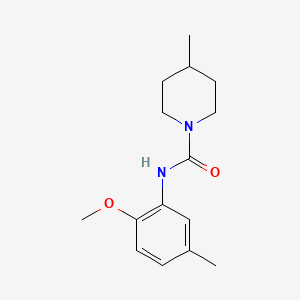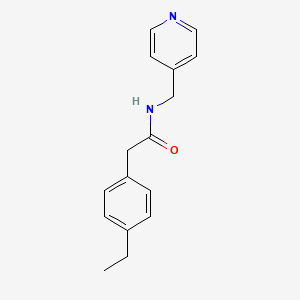
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide, also known as CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CXM is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in modulating the release of dopamine in the brain.
Mecanismo De Acción
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. This compound binds to the D3 receptor and prevents the activation of downstream signaling pathways, resulting in reduced dopamine release. This compound has a higher affinity for the D3 receptor than the D2 receptor, which is another dopamine receptor subtype that is also involved in the regulation of dopamine release.
Biochemical and Physiological Effects
This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models. This compound has also been shown to reduce the locomotor activity and stereotypy induced by these drugs. This compound has been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain. This compound has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. This compound is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of dopamine release in the brain. This compound has a higher affinity for the D3 receptor than the D2 receptor, which reduces the potential for off-target effects. This compound has been extensively studied in animal models, which provides a solid foundation for its potential applications in human research.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which requires frequent dosing in animal models. This compound has also been shown to have potential side effects such as hypothermia and sedation, which may confound the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide. This compound has potential applications in the treatment of drug addiction and schizophrenia, which requires further investigation in human trials. This compound may also have potential applications in other psychiatric disorders such as depression and anxiety, which warrants further investigation. The development of this compound analogs with improved pharmacokinetic properties and reduced side effects may also enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide involves the reaction of 1-cyclohexen-1-ylmethanol with 4-(4-morpholinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Aplicaciones Científicas De Investigación
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and drug discovery. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models, suggesting its potential as a treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain.
Propiedades
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h4,6-9H,1-3,5,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOMIXTTOALKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5334099.png)
![1'-[4-(methylsulfonyl)benzyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5334109.png)

![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B5334117.png)
![(4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5334126.png)

![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5334151.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5334158.png)
![1-benzyl-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5334161.png)

![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)

![4-{[2-(trifluoromethyl)morpholin-4-yl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5334183.png)
![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
